molecular formula C14H9ClF4O B6287056 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene CAS No. 2586127-04-8

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B6287056
CAS No.: 2586127-04-8
M. Wt: 304.66 g/mol
InChI Key: XFCFVAKAXNUZGW-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzyloxy group, a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the benzyloxy group.

Scientific Research Applications

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzyloxy)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzyloxy group provides additional sites for chemical modification.

Properties

IUPAC Name

1-chloro-2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4O/c15-11-6-10(14(17,18)19)7-12(13(11)16)20-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCFVAKAXNUZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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